2-(Pyrimidin-5-yl)acetamide
Overview
Description
2-(Pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Imaging and Diagnostic Applications
2-(Pyrimidin-5-yl)acetamide derivatives, such as DPA-714, are used in imaging applications like Positron Emission Tomography (PET). These compounds bind to the translocator protein (18 kDa), facilitating the detection of neuroinflammation and certain types of cancer (Dollé et al., 2008).
2. Antimicrobial Applications
Pyrimidinone and oxazinone derivatives, synthesized using compounds related to this compound, have shown promising antimicrobial properties. These compounds are effective against various bacterial and fungal infections, offering potential use in developing new antimicrobial agents (Hossan et al., 2012).
3. Antifolate and Antitumor Agents
Certain derivatives of this compound have been explored as classical and nonclassical antifolates. They show inhibitory effects on dihydrofolate reductase, an enzyme critical in DNA synthesis. This inhibition makes them potential candidates for antitumor therapies (Gangjee et al., 2007).
4. Neurological Disorder Treatments
Compounds derived from this compound have been studied as antagonists of adenosine hA2A receptors. These compounds show potential in treating neurological disorders like Parkinson’s disease due to their good bioavailability and efficacy in animal models (Slee et al., 2008).
5. Antiviral Applications
Derivatives of this compound have been explored for their antiviral properties, particularly against HIV-1. These compounds inhibit HIV-1 protease, showing potential for use in treating HIV-1 infections, including drug-resistant strains (Zhu et al., 2019).
6. Inflammation and Immune System Modulation
This compound derivatives have been identified as dual cytokine regulators, influencing the production of tumor necrosis factor-alpha and interleukin-10. This dual action presents potential therapeutic applications in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 2-(pyrimidin-5-yl)acetamide, are known to interact with various biological targets and exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Pyrimidine derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Pyrimidines, the core structure of this compound, play a vital role in various biochemical reactions . They are essential components of nucleic acids, serving as the building blocks of DNA and RNA .
Cellular Effects
Pyrimidine derivatives have been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-(Pyrimidin-5-yl)acetamide in laboratory settings. It is known that the compound is stable at room temperature .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including the synthesis of nucleic acids .
Properties
IUPAC Name |
2-pyrimidin-5-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)1-5-2-8-4-9-3-5/h2-4H,1H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVWGCUNGMDSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630450 | |
Record name | 2-(Pyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-02-7 | |
Record name | 2-(Pyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.